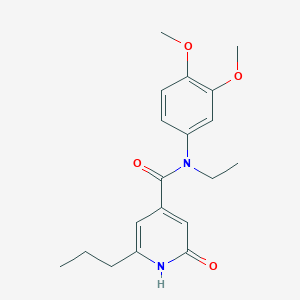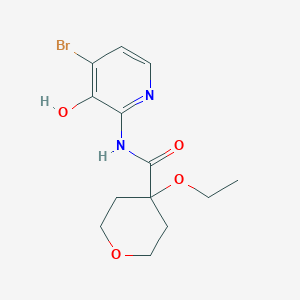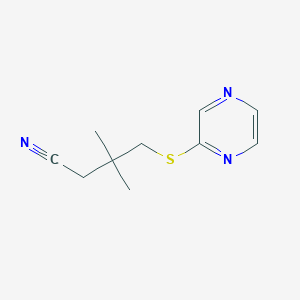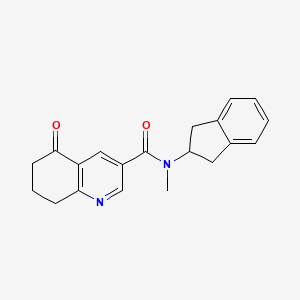![molecular formula C15H24N2O4S2 B7435925 N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of piperidine sulfonamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide can alter gene expression patterns and affect cellular processes such as cell proliferation and differentiation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, it has been found to improve cardiac function and reduce myocardial damage in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes and signaling pathways. It has also been shown to have low toxicity and can be administered at relatively high doses without causing adverse effects. However, one of the limitations of N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide. One area of interest is the development of more potent and selective analogs of the compound that can target specific HDACs or PKC isoforms. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosing and administration methods for the compound in different experimental settings.
Méthodes De Synthèse
The synthesis of N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide involves the reaction of 3-phenylpropylsulfonyl chloride with piperidine followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been found to have anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have cardioprotective effects and may be useful in the treatment of heart failure.
Propriétés
IUPAC Name |
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-22(18,19)16-15-10-5-11-17(13-15)23(20,21)12-6-9-14-7-3-2-4-8-14/h2-4,7-8,15-16H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUTWWLHNDSBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCN(C1)S(=O)(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)

![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)
![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7435878.png)
![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-(cyclopropylmethyl)thiourea](/img/structure/B7435879.png)
![N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)furan-2-carboxamide](/img/structure/B7435905.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)

